3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a thiophene ring substituted with a methyl group, a pyridine ring connected via an ether linkage, and an azetidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, a methyl group is introduced via Friedel-Crafts alkylation.
Ether Formation: The pyridine ring is connected to the thiophene ring through an ether linkage, often using a Williamson ether synthesis.
Azetidine Ring Formation: The azetidine ring is synthesized separately and then coupled with the thiophene-pyridine intermediate.
Methanone Introduction: Finally, the methanone group is introduced through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the material science industry, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiophen-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(4-Methylthiophen-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
Uniqueness
3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-5-13(19-9-10)14(17)16-7-12(8-16)18-11-3-2-4-15-6-11/h2-6,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQULYHGQCRXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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